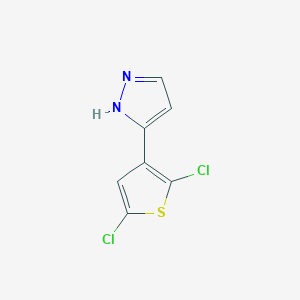

3-(2,5-Dichloro-thien-3-YL)-1H-pyrazole

Description

Significance of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijnrd.org Nitrogen, oxygen, and sulfur are the most common heteroatoms. nih.gov This class of compounds is of immense importance across various scientific disciplines, particularly in medicinal chemistry and materials science. ijnrd.org Over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central role in drug design. nih.gov

The significance of heterocyclic compounds stems from several key features:

Structural Diversity : The presence of heteroatoms in varied ring sizes and combinations leads to a vast array of unique three-dimensional structures. This diversity allows for the fine-tuning of chemical and physical properties to achieve specific biological or material functions. rroij.com

Biological Relevance : Heterocyclic rings are fundamental components of many essential biological molecules, including the nitrogenous bases of DNA and RNA, amino acids, and vitamins. jmchemsci.com This inherent biological relevance makes them well-suited for interacting with biological targets like enzymes and receptors.

Physicochemical Properties : The inclusion of heteroatoms can significantly influence a molecule's properties, such as polarity, solubility, lipophilicity, and hydrogen bonding capacity. nih.gov In drug development, manipulating these properties is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govrroij.com

Bioisosterism : Heterocyclic rings often serve as bioisosteres, meaning they can replace other chemical groups (like phenyl rings) without drastically altering the molecule's size and electronic properties, while potentially improving its efficacy, selectivity, or safety profile. rroij.comnih.gov

This versatility makes heterocyclic compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers and functional dyes.

Overview of the Pyrazole (B372694) Core Structure and its Research Relevance

Within the broad family of heterocyclic compounds, pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govwikipedia.org First synthesized by Edward Buchner in 1889, the pyrazole scaffold has become recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug molecules. mdpi.com

The pyrazole ring possesses distinct characteristics that contribute to its research relevance:

Aromaticity and Stability : The pyrazole ring is aromatic, which confers significant chemical stability. researchgate.net Its aromaticity is intermediate among other common heterocyles. nih.gov

Hydrogen Bonding : The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets. nih.gov

Tautomerism : Unsubstituted or symmetrically substituted pyrazoles exist in tautomeric forms, which can influence their reactivity and interaction with other molecules. nih.govspast.org

The pyrazole nucleus is a key component in numerous commercially available drugs, demonstrating its therapeutic value. Its metabolic stability is a significant factor in its increasing presence in newly approved pharmaceuticals. nih.gov The wide spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govmdpi.com

| Drug Name | Therapeutic Class | Key Feature |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | A well-established non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgmdpi.com |

| Zanubrutinib | Anticancer (BTK inhibitor) | An orally available small molecule for treating B-cell malignancies. nih.gov |

| Stanozolol | Anabolic steroid | A synthetic steroid derived from testosterone. wikipedia.org |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) | Formerly used for obesity treatment. mdpi.comnih.gov |

Classification of Pyrazole Derivatives in Academic Literature

The vast number of pyrazole derivatives can be classified based on several criteria, primarily focusing on their synthetic pathways or structural features.

Classification by Synthesis Method:

A common approach to classifying pyrazoles is based on the synthetic route used for their preparation. The Knorr pyrazole synthesis and its variations are foundational methods.

From 1,3-Dicarbonyl Compounds : This is one of the most fundamental and widely used methods, involving the cyclocondensation of a 1,3-diketone with a hydrazine (B178648) derivative. wikipedia.orgnih.gov

From α,β-Unsaturated Carbonyls (Chalcones) : The reaction of α,β-unsaturated ketones or aldehydes with hydrazines provides a direct route to pyrazolines, which can then be oxidized to pyrazoles. mdpi.com

From Hydrazones : Oxidative coupling reactions of hydrazones with various reagents can yield substituted pyrazoles. nih.gov

1,3-Dipolar Cycloaddition : This method involves the reaction of a nitrile imine with an alkyne or alkene, offering a versatile route to various pyrazole structures. mdpi.com

Multicomponent Reactions : These reactions involve the combination of three or more starting materials in a single step to form complex pyrazole derivatives, offering efficiency and atom economy. nih.gov

Classification by Substitution Pattern:

Pyrazoles can also be categorized based on the number and position of substituents on the heterocyclic ring, such as:

N-substituted pyrazoles

3,5-disubstituted pyrazoles

1,3,5-trisubstituted pyrazoles

Tetrasubstituted pyrazoles

The nature of these substituents (e.g., aryl, alkyl, halogen) further diversifies the classification and significantly influences the compound's properties and biological activity.

Contextualizing 3-(2,5-Dichloro-thien-3-YL)-1H-pyrazole within Thienyl-Pyrazole Research Landscape

The compound This compound belongs to a specific and actively researched class of molecules known as thienyl-pyrazoles. These are hybrid structures where a thiophene (B33073) ring is directly attached to a pyrazole core. The combination of these two important heterocyclic rings often leads to molecules with enhanced or novel biological activities. nih.gov

Thiophene, a sulfur-containing five-membered heterocycle, is itself a key pharmacophore found in numerous drugs. nih.gov Its presence can modulate a molecule's electronic properties, binding affinity, and metabolic profile. nih.gov When combined, the thiophene and pyrazole moieties create a scaffold that has been extensively investigated for various therapeutic applications.

Research into thienyl-pyrazole derivatives has revealed a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity : Many thienyl-pyrazole derivatives have shown potent activity against various bacterial and fungal strains. nih.govresearchgate.net

Antioxidant Properties : The ability to scavenge free radicals is a noted characteristic of some compounds within this class. researchgate.net

Anti-inflammatory Effects : The structural similarity to known anti-inflammatory agents has prompted investigation into their potential in this area. researchgate.net

Anticancer Activity : Certain thiophene-based pyrazoline derivatives have been evaluated for their cytotoxic effects against cancer cell lines. japsonline.com

The specific compound, This compound , incorporates a dichlorinated thiophene ring. The presence of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic character, which can enhance its binding to biological targets and improve its pharmacokinetic properties. Therefore, this particular substitution pattern places the compound at the intersection of several key research interests within the broader landscape of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dichlorothiophen-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-6-3-4(7(9)12-6)5-1-2-10-11-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRAYHABJADYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284747 | |

| Record name | 3-(2,5-Dichloro-3-thienyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-62-9 | |

| Record name | 3-(2,5-Dichloro-3-thienyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166196-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dichloro-3-thienyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for 3 2,5 Dichloro Thien 3 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 3-(2,5-Dichloro-thien-3-YL)-1H-pyrazole, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide definitive structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. Based on the structure, which contains a pyrazole (B372694) ring and a dichlorothiophene ring, four primary signals are anticipated.

N-H Proton: The proton on the nitrogen atom of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm. Its broadness is due to quadrupole broadening and potential chemical exchange.

Pyrazole Protons: The pyrazole ring has two protons. The proton at the C4 position would likely appear as a doublet around δ 6.5-7.0 ppm, coupled to the proton at the C5 position. The C5 proton would also be a doublet, appearing further downfield (δ 7.5-8.0 ppm) due to its proximity to the thiophene (B33073) ring.

Thiophene Proton: The dichlorothiophene ring contains a single proton at the C4' position. This proton is expected to appear as a sharp singlet, likely in the aromatic region around δ 7.0-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Pyrazole) | 12.0 - 14.0 | Broad Singlet |

| H-5 (Pyrazole) | 7.5 - 8.0 | Doublet |

| H-4' (Thiophene) | 7.0 - 7.5 | Singlet |

| H-4 (Pyrazole) | 6.5 - 7.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven unique carbon signals are expected, corresponding to the seven carbon atoms in its structure.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, C5) would resonate in the typical aromatic region for heterocyclic compounds, approximately between δ 100-150 ppm. The C3 carbon, being attached to the thiophene ring, would be significantly downfield.

Thiophene Carbons: The four carbons of the dichlorothiophene ring would also appear in the aromatic region. The two carbons directly bonded to chlorine atoms (C2' and C5') are expected to be the most downfield due to the deshielding effect of the electronegative chlorine atoms, likely resonating between δ 120-135 ppm. The other two carbons (C3' and C4') would appear at slightly higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | 145 - 155 |

| C5 (Pyrazole) | 135 - 145 |

| C2', C5' (Thiophene) | 120 - 135 |

| C3', C4' (Thiophene) | 115 - 130 |

| C4 (Pyrazole) | 100 - 110 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the connectivity between the two heterocyclic rings, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons, such as the H4 and H5 protons of the pyrazole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton (C4, C5 of pyrazole, and C4' of thiophene).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the C5 proton of the pyrazole ring and the C3' carbon of the thiophene ring, as well as between the C4' proton of the thiophene ring and the C3 carbon of the pyrazole ring, confirming the linkage between the two rings.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would display several key absorption bands.

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹, characteristic of C-H stretching in aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and thiophene rings would result in a series of absorptions in the fingerprint region, between 1400 and 1600 cm⁻¹.

C-Cl Stretch: Strong absorption bands corresponding to the stretching of the two C-Cl bonds are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=N / C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Molecular Ion Peak: The molecular formula of the compound is C₇H₄Cl₂N₂S. The electron ionization (EI-MS) spectrum would show a molecular ion peak (M⁺˙) corresponding to its molecular weight. A crucial feature would be the isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes would lead to a characteristic cluster of peaks for the molecular ion: M⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with an approximate intensity ratio of 9:6:1.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact. Common fragmentation pathways for pyrazoles include the loss of a nitrogen molecule (N₂). Another likely fragmentation would be the cleavage of the bond connecting the pyrazole and thiophene rings, leading to fragments corresponding to each individual heterocyclic cation. Subsequent loss of chlorine or HCl from the thiophene fragment would also be expected.

X-ray Crystallography for Solid-State Structure Determination

While a published crystal structure for this compound is not available, its solid-state characteristics can be predicted by analogy to similar structures.

Molecular Geometry: It is expected that both the pyrazole and dichlorothiophene rings would be essentially planar. The primary structural question is the dihedral angle between the planes of these two aromatic rings. Due to some steric hindrance between adjacent atoms, the rings are likely to be twisted relative to each other rather than being perfectly coplanar.

Single Crystal X-ray Diffraction Analysis

Should a suitable single crystal be grown, the analysis would yield key crystallographic data. Typically, the compound would be crystallized from a suitable solvent, and a crystal of appropriate size and quality would be mounted on a diffractometer. X-rays would then be passed through the crystal, and the diffraction pattern would be collected and analyzed to solve the structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

Analysis of Crystal Packing and Intermolecular Interactions

Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N (pyrazole) | 2.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic thiophene and pyrazole rings. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

The analysis would involve dissolving the compound in various solvents of differing polarities and recording the absorption spectra. The wavelength of maximum absorption (λmax) would be determined for each solvent.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 280 |

| Dichloromethane | 8.93 | 285 |

| Acetonitrile | 37.5 | 290 |

Fluorescence Spectroscopy and Solvatochromic Studies

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many pyrazole derivatives are known to be fluorescent. The fluorescence properties, such as the emission wavelength and quantum yield, are often sensitive to the environment, particularly the polarity of the solvent.

A solvatochromic study would involve measuring the fluorescence emission spectra of this compound in a range of solvents. The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the change in the molecule's electronic structure upon excitation.

Hypothetical Fluorescence Data for this compound

| Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 350 | 0.25 | 70 |

| Dichloromethane | 365 | 0.35 | 80 |

| Acetonitrile | 380 | 0.45 | 90 |

Computational Chemistry and Theoretical Investigations of 3 2,5 Dichloro Thien 3 Yl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. While specific DFT studies on 3-(2,5-dichloro-thien-3-yl)-1H-pyrazole are not extensively detailed in the available literature, the principles of these analyses as applied to similar pyrazole (B372694) and thiophene (B33073) derivatives provide a framework for understanding its likely characteristics. nih.govresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For pyrazole derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic rings. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich thiophene and pyrazole rings, while the LUMO may also be distributed across these conjugated systems. The presence of electron-withdrawing chlorine atoms on the thiophene ring would be expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap can indicate a higher propensity for intramolecular charge transfer, which is a key feature in many biologically active molecules and materials with interesting optical properties.

Table 1: Representative Frontier Orbital Energies for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

In this compound, NBO analysis would likely reveal strong π → π* interactions within the pyrazole and thiophene rings, contributing to their aromatic stability. Furthermore, interactions between the lone pairs on the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds would provide insight into the electronic communication between the two heterocyclic rings. The analysis can also quantify the charge distribution on each atom, offering a more detailed view of the molecule's electrostatic potential.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology of a molecule. It allows for the precise definition of atoms within a molecule and the characterization of the chemical bonds between them. QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies on derivatives of 3-(2,5-dichlorothien-3-yl)-1H-pyrazole have been performed to predict their interactions with various biological targets. For example, a study on 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole (B1198619) derivatives investigated their binding to cytochrome P450 14-alpha-sterol demethylase (CYP51), an important enzyme in fungi. aabu.edu.joresearchgate.net The simulations predicted that these compounds could fit into the active site of CYP51, forming various interactions with key amino acid residues. aabu.edu.joresearchgate.net

The predicted interactions often include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the chlorine atoms. The pyrazole and thiophene rings are often involved in π-π stacking or π-cation interactions with aromatic residues in the active site. The specific pattern of these interactions determines the binding affinity and specificity of the ligand for the target protein.

The primary output of a molecular docking simulation is a prediction of the binding affinity, often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity. In the study of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides, all the synthesized compounds showed a good affinity for CYP51, with some derivatives exhibiting particularly low binding energies, suggesting they could be potent inhibitors of this enzyme. aabu.edu.joresearchgate.net

By analyzing the predicted binding mode, it is possible to hypothesize about the molecule's mechanism of action. For instance, if a compound is predicted to bind in the active site of an enzyme and interact with key catalytic residues, it is likely to act as an inhibitor. These predictions can then guide the design of new derivatives with improved binding affinity and biological activity.

Table 2: Predicted Binding Affinities of 3-(2,5-dichlorothiophen-3-yl)-pyrazole Derivatives with CYP51

| Compound Derivative | Binding Energy (kcal/mol) | Key Predicted Interactions |

| Thiazole Derivative 3a | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Thiazole Derivative 3b | -8.8 | Hydrogen bonds, π-π stacking |

| Carbothioamide 2a | -7.9 | Hydrophobic interactions, halogen bonds |

| Carbothioamide 2e | -8.2 | Hydrogen bonds, hydrophobic interactions |

| Source: Data adapted from studies on derivatives of 3-(2,5-dichlorothiophen-3-yl)-1H-pyrazole. aabu.edu.joresearchgate.net |

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies for this compound have been reported in the available literature. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing insights into conformational changes, binding stability with biological targets, and solvent effects. While this technique is extensively used for various pyrazole-containing compounds in drug discovery, data pertaining to the title compound is not available.

Structure-Activity Relationship (SAR) Modeling and Prediction

A detailed Structure-Activity Relationship (SAR) model for this compound is not available in the current scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such analyses for the pyrazole scaffold have led to the development of numerous therapeutic agents. However, a specific SAR investigation focusing on the unique combination of the pyrazole ring with a 2,5-dichloro-thien-3-yl substituent has not been published.

There are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound. QSAR modeling involves creating a statistical relationship between the chemical structures and biological activities of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules. Although QSAR is a common tool in the development of pyrazole-based drugs, no studies have developed a model specific to derivatives of this compound.

A specific pharmacophore model for this compound has not been described in the scientific literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. While this approach is fundamental in rational drug design involving pyrazole derivatives, no models have been generated and published for this particular compound.

Advanced Applications of 3 2,5 Dichloro Thien 3 Yl 1h Pyrazole and Thienyl Pyrazole Scaffolds in Research and Technology

Design and Development of Next-Generation Therapeutic Agents

The unique structural features of the thienyl-pyrazole core have positioned it as a valuable building block in medicinal chemistry for the creation of novel therapeutic agents.

Role as Privileged Scaffolds in Drug Discovery Programs

The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in drug discovery. This designation is due to its ability to bind to multiple biological targets with high affinity, its favorable physicochemical properties, and its synthetic accessibility. mdpi.com The fusion of a thiophene (B33073) ring to this scaffold further enhances its structural diversity and potential for biological interactions. Thienyl-pyrazole derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comekb.eg

Research into derivatives of 3-(2,5-dichlorothiophen-3-yl)-1H-pyrazole has demonstrated their potential as bioactive molecules. For instance, a series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides and their subsequent thiazole (B1198619) derivatives have been synthesized and evaluated for their biological activities. aabu.edu.joresearchgate.net Certain derivatives have exhibited notable antioxidant properties, with some compounds showing excellent radical scavenging activity. aabu.edu.joresearchgate.net This highlights the potential of the 3-(2,5-dichlorothiophen-3-yl)-1H-pyrazole core as a foundational structure for developing new therapeutic agents.

Structure-Guided Optimization for Enhanced Bioactivity

Structure-guided design and the analysis of structure-activity relationships (SAR) are crucial in optimizing the biological activity of thienyl-pyrazole scaffolds. By systematically modifying the substituents on the pyrazole and thiophene rings, researchers can enhance the potency, selectivity, and pharmacokinetic properties of these compounds.

In the context of cancer therapy, pyrazoline derivatives have been a focus of research as tyrosine kinase inhibitors. nih.gov SAR studies help in understanding how different functional groups on the pyrazoline ring influence their inhibitory activity, aiding in the design of more effective anticancer drugs. nih.gov For example, in the development of Akt kinase inhibitors, replacing a 2-aminopyrimidine (B69317) fragment with a pyrazole ring was a key step in improving the compound's efficacy. mdpi.com The pyrazole moiety is critical as it can form a single hydrogen bond with the hinge region of the kinase. mdpi.com

Molecular docking studies have also been employed to predict the binding interactions of 3-(2,5-dichlorothiophen-3-yl)-1H-pyrazole derivatives with biological targets. For example, docking studies with cytochrome P450 14-alpha-sterol demethylase (CYP51), a key enzyme in fungi, have shown that these compounds have a good binding affinity, suggesting a potential mechanism for their observed antimicrobial activity. aabu.edu.joresearchgate.net These computational approaches, combined with experimental data, guide the rational design of thienyl-pyrazole derivatives with improved therapeutic potential.

Agrochemical Applications

The biological activity of thienyl-pyrazole scaffolds extends beyond medicine into the field of agriculture, where they are being developed as a new generation of crop protection agents.

Development of Insecticides

Pyrazole-based compounds have a well-established history as effective insecticides. frontiersin.org The thienyl-pyrazole scaffold has been explored for the development of novel insecticidal agents with potent activity against a range of agricultural pests.

Researchers have synthesized and tested various N-pyridylpyrazole derivatives containing a thiazole moiety for their insecticidal properties against lepidopteran pests. mdpi.com Bioassays of these compounds have demonstrated significant efficacy, with some derivatives showing excellent activity against pests like Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com The structure-activity relationship analysis revealed that the nature of substituents on the molecule plays a crucial role in its insecticidal potency. mdpi.com

Below is a table summarizing the insecticidal activity of selected N-pyridylpyrazole derivatives:

| Compound ID | Target Pest | LC50 (mg/L) |

| 7g | Plutella xylostella | 5.32 |

| 7g | Spodoptera exigua | 6.75 |

| 7g | Spodoptera frugiperda | 7.64 |

| 7h | Plutella xylostella | 16.45 |

| 7i | Plutella xylostella | 8.96 |

| 7j | Plutella xylostella | 10.11 |

Data sourced from a study on N-pyridylpyrazole thiazole derivatives. mdpi.com

Herbicidal Properties

The search for novel herbicides with new modes of action is critical for managing weed resistance. Pyrazole derivatives have shown promise as effective herbicides. mdpi.com For instance, a series of pyrazole aromatic ketone analogs have been designed and synthesized as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. nih.gov

Greenhouse evaluations of these compounds have demonstrated excellent herbicidal activity against common weeds such as Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates as low as 37.5 grams per hectare. nih.gov Importantly, several of these compounds also exhibited good crop selectivity for wheat, maize, and rice at higher application rates, which is a crucial characteristic for a commercially viable herbicide. nih.gov The herbicidal efficacy of these pyrazole derivatives is attributed to their ability to inhibit the target enzyme, as confirmed by in vitro enzyme assays. nih.gov

Fungicidal Agents for Crop Protection

Fungal pathogens pose a significant threat to global food security, and the development of new fungicides is essential to combat this issue. Thienyl-pyrazole and related pyrazole scaffolds have demonstrated significant potential as fungicidal agents for crop protection.

Derivatives of 3-(2,5-dichlorothiophen-3-yl)-1H-pyrazole have been synthesized and tested for their antimicrobial properties. In one study, a thiazole derivative of this scaffold, compound (3b), exhibited moderate activity against the fungus Penicillium fimorum, with an inhibition zone of 18 mm. aabu.edu.joresearchgate.net

Broader studies on pyrazole analogues have shown significant in vitro activity against a range of plant pathogenic fungi. For example, certain pyrazole analogues containing an aryl trifluoromethoxy group have displayed high activity against fungi such as Fusarium graminearum. nih.gov One particular compound, 1v, showed an EC50 value of 0.0530 µM against this pathogen, which is comparable to the commercial fungicide pyraclostrobin. nih.gov

The table below presents the fungicidal activity of selected pyrazole derivatives against various phytopathogenic fungi:

| Compound ID | Fungal Species | EC50 (µg/mL) |

| 7ai | Rhizoctonia solani | 0.37 |

| 1v | Fusarium graminearum | 0.0530 µM |

Data compiled from studies on isoxazolol pyrazole carboxylates and pyrazole analogues containing aryl trifluoromethoxy groups. nih.govnih.gov

These findings underscore the versatility of the thienyl-pyrazole scaffold in developing a new generation of fungicides to protect valuable crops from devastating fungal diseases.

Materials Science and Electronic Applications

The conjugation of electron-rich thiophene with the pyrazole nucleus in thienyl-pyrazole scaffolds gives rise to unique photophysical properties, making them promising candidates for a range of applications in materials science, particularly in organic electronics and photonics.

Organic Electronics and Photonic Devices

Thienyl-pyrazole derivatives are being explored for their potential in organic electronics due to their inherent charge transport capabilities and tunable electronic properties. The planarity of the fused aromatic systems and the potential for extended π-conjugation are key features that facilitate charge mobility. nih.gov The functionalization of the pyrazole and thiophene rings allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their application in various electronic devices. researchgate.net

Research into pyrazolo[3,4-b]quinolines, which incorporate a pyrazole core, has demonstrated their utility in organic photovoltaic devices and organic light-emitting diodes (OLEDs). mdpi.com The inherent versatility of the pyrazole scaffold allows for the development of materials with tailored optoelectronic characteristics, paving the way for their use in next-generation photonic devices. researchgate.net

Luminescent and Fluorescent Agents

The thienyl-pyrazole scaffold is a promising platform for the development of novel luminescent and fluorescent materials. The combination of the electron-donating thiophene and the electron-accepting pyrazole can create a donor-π-acceptor (D-π-A) system, which often results in compounds with strong fluorescence. researchgate.net The emission properties of these compounds can be modulated by introducing different substituents on the aromatic rings. For instance, pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives have been synthesized and shown to exhibit fluorescence in the blue region of the spectrum, with emission wavelengths ranging from 430 to 505 nm in methanol. researchgate.net

The fluorescence of pyrazole derivatives is influenced by their molecular structure, including the degree of conjugation and the presence of electron-donating or withdrawing groups. researchgate.net The inherent fluorescent properties of appropriately substituted pyrazoles have led to their investigation as organic dyes and brightening agents. nih.gov The table below summarizes the photophysical properties of selected thienyl-pyrazole and related derivatives.

| Compound/Scaffold | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives | Not specified | 430-505 | Not specified | Methanol | researchgate.net |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Not specified | ~450 | Not specified | Not specified | mdpi.com |

| Phenyl-decorated pyrazoloquinolines | Not specified | >500 | Not specified | Not specified | mdpi.com |

Semiconductors and Organic Light-Emitting Diodes (OLEDs)

The semiconductor properties of thienyl-pyrazole derivatives are of significant interest for their application in OLEDs. The ability to tune the electronic properties of these materials allows for the development of emitters that can cover the entire visible spectrum. researchgate.net For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated as materials for both photovoltaic and electroluminescent applications. mdpi.com

In OLEDs, thienyl-pyrazole derivatives can function as the emissive layer. The performance of these devices, including their luminance and efficiency, is highly dependent on the molecular structure of the emitting material. nih.govresearchgate.net For example, OLEDs fabricated using carbazole (B46965) and thienopyrroledione derivatives have shown promising results, with high luminance and current efficiencies. nih.govresearchgate.net While specific data for 3-(2,5-dichloro-thien-3-yl)-1H-pyrazole in OLEDs is not yet prevalent, the performance of related compounds suggests a promising avenue for future research. The table below presents performance data for selected OLEDs utilizing related heterocyclic compounds.

| Emitting Material/Device Architecture | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Peak (nm) | Reference |

| Carbazole Derivative (CZ-1) based OLED | 4130 | 19.3 | 8.6 | 492 | researchgate.net |

| Carbazole Derivative (CZ-2) based OLED | 4104 | 20.2 | 9.5 | 488 | researchgate.net |

| Thienopyrroledione Derivative (MOC-1) based OLED | 651 | 4.5 | 1.5 | 564 | nih.govresearchgate.net |

| Thienopyrroledione Derivative (MOC-16) based OLED | 1729 | 0.61 | 0.1 | 567 | nih.govresearchgate.net |

| 1-methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b] quinoline (B57606) based OLED | 37,000 | 6.0 | Not specified | Green emission | mdpi.com |

Catalysis and Supramolecular Chemistry

The pyrazole scaffold is not only a building block for functional materials but also a versatile component in the design of catalysts and supramolecular assemblies. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, leading to the formation of catalytically active complexes.

Palladium complexes of Schiff bases derived from nitrophenylpyrazoles have demonstrated high activity and selectivity in Mizoroki–Heck C-C coupling reactions. researchgate.net These findings suggest that thienyl-pyrazole ligands, including this compound, could be employed to create novel catalysts for a variety of organic transformations. The electronic properties of the thienyl and pyrazole rings can influence the catalytic activity of the metal center.

In the realm of supramolecular chemistry, the 1H-pyrazole moiety is a well-established building block for the construction of ordered structures through hydrogen bonding. researchgate.netresearchgate.net The unsubstituted N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of various supramolecular motifs, including dimers, trimers, tetramers, and catemers (polymeric chains). researchgate.netresearchgate.net The substituents on the pyrazole ring play a crucial role in directing the formation of these supramolecular architectures. researchgate.net The self-assembly of pyrazole-containing molecules can lead to the formation of complex and functional supramolecular materials. rsc.org

Ion Detection Sensor Development

The ability of the pyrazole and thiophene moieties to coordinate with metal ions makes thienyl-pyrazole scaffolds excellent candidates for the development of chemosensors. nih.govchemrxiv.orgsemanticscholar.org The binding of a metal ion to the sensor molecule can induce a change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a change in the fluorescence intensity, allowing for the detection of the ion. nih.govchemrxiv.org

Pyrazole derivatives have been successfully employed as chemosensors for a variety of metal ions, including Cu(II), Fe(III), Cr(III), and Ag(I). nih.govchemrxiv.org The selectivity of these sensors can be tuned by modifying the structure of the pyrazole-containing ligand. For example, a pyrazole-based chemosensor has been developed for the colorimetric detection of Cu(II) ions. chemrxiv.orgsemanticscholar.org The interaction between the Cu(II) ion and the nitrogen atoms of the pyrazole ring leads to a visible color change. semanticscholar.org

The pyrazole moiety often acts as a key coordination site in these sensors. nih.gov The versatility of pyrazole chemistry allows for its combination with various fluorophores to create highly sensitive and selective fluorescent sensors. nih.gov The table below summarizes the characteristics of several pyrazole-based ion sensors.

| Sensor/Scaffold | Target Ion | Detection Method | Limit of Detection (LOD) | Mechanism | Reference |

| Oxazole-pyrazole derivative | Cu(II) | Fluorescence quenching | Not specified | Not specified | nih.gov |

| Pyrene–pyrazole-based rotamer | Hg(II) | Fluorescence | Nanomolar scale | Not specified | nih.gov |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu(II) | Colorimetric | Not specified | Complexation | chemrxiv.orgsemanticscholar.org |

| Pyrazole derivative with oxazole | Cr(III) | Colorimetric/Fluorescence | Not specified | Ligand-to-metal charge transfer (LMCT) | nih.gov |

Future Perspectives and Emerging Research Directions for 3 2,5 Dichloro Thien 3 Yl 1h Pyrazole Research

Development of Novel and Efficient Synthetic Methodologies

Future research will likely focus on the development of more efficient and versatile synthetic routes to access a wider array of 3-(2,5-dichloro-thien-3-yl)-1H-pyrazole derivatives. Current methods often rely on the multi-step synthesis involving chalcone (B49325) intermediates. A key approach involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide (B42300) to form 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides. aabu.edu.joresearchgate.net

One promising avenue is the advancement of one-pot multicomponent reactions . A notable example is the one-pot reaction of 3-acetyl-2,5-dichlorothiophene (B158969) with an appropriate aldehyde and thiosemicarbazide, which streamlines the synthesis of pyrazole-1-carbothioamides. aabu.edu.joresearchgate.net Future efforts could explore the use of diverse catalysts, such as Lewis acids or organocatalysts, to improve reaction yields, reduce reaction times, and enhance the substrate scope. The development of stereoselective synthetic methods to control the chirality of substituted pyrazole (B372694) rings would also be a significant advancement.

| Synthetic Step | Reagents and Conditions | Product Type |

| Chalcone Synthesis | 3-acetyl-2,5-dichlorothiophene, various aldehydes, base catalyst | (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones |

| Pyrazoline Formation | Chalcone, thiosemicarbazide or hydrazine (B178648) derivatives | 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazoles |

| One-Pot Synthesis | 3-acetyl-2,5-dichlorothiophene, aldehyde, thiosemicarbazide | 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides |

Integration of Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design. While standard spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry are routinely employed for structural confirmation, the integration of more advanced techniques is pivotal. aabu.edu.joresearchgate.net

Single-crystal X-ray crystallography , for instance, provides precise information on bond lengths, bond angles, and conformational preferences in the solid state. This has been successfully applied to closely related structures like 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole, revealing detailed molecular geometry. yu.edu.jo Future research should aim to obtain crystal structures for a broader range of derivatives to establish comprehensive structure-activity relationships (SAR). Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide detailed insights into the connectivity and spatial relationships of atoms in solution.

Expanding the Scope of Biological Targets and Pathways

Current research has highlighted the antimicrobial and antioxidant potential of this compound derivatives. aabu.edu.joresearchgate.net Some derivatives have shown moderate activity against bacteria such as Bacillus subtilis and fungi like Penicillium fimorum. aabu.edu.joresearchgate.net The antioxidant activity of certain carbothioamide derivatives has been found to be excellent, with some compounds exhibiting over 95% radical scavenging activity. aabu.edu.joresearchgate.net

Future investigations should broaden the scope of biological screening to include other therapeutic areas. Given the prevalence of the pyrazole scaffold in approved drugs, these compounds could be evaluated for their activity against a variety of targets, including:

Kinases: Many pyrazole-containing compounds are potent kinase inhibitors and are used in cancer therapy. mdpi.com

G-protein coupled receptors (GPCRs): The structural features of these compounds may allow for interaction with various GPCRs.

Enzymes involved in inflammatory pathways: The anti-inflammatory potential of pyrazole derivatives is well-documented.

A systematic screening against a panel of cancer cell lines could also uncover potential anticancer activity. Identifying the specific molecular targets and signaling pathways affected by these compounds will be a critical step in their development as therapeutic agents.

Synergistic Application of In Silico and Experimental Approaches

The integration of computational (in silico) methods with experimental studies offers a powerful strategy for accelerating the drug discovery process. Molecular docking studies have already been employed to investigate the binding interactions of this compound derivatives with potential targets like cytochrome P450 14-alpha-sterol demethylase (CYP51), an important enzyme in fungi. aabu.edu.joresearchgate.net These studies have shown good binding affinity for this class of compounds, suggesting a potential mechanism for their antifungal activity. aabu.edu.joresearchgate.net

Future research should leverage a wider range of in silico tools:

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for biological activity based on the chemical structures of the derivatives.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions: To assess the drug-like properties of these compounds at an early stage. nih.gov

Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-protein complexes and to gain deeper insights into the binding mechanisms.

The synergy between in silico predictions and experimental validation will enable a more targeted and efficient design of novel and potent derivatives.

Design of Multi-functional Compounds with Diverse Applications

The modular nature of the this compound scaffold, with multiple sites for chemical modification, makes it an ideal template for the design of multi-functional compounds. By incorporating other pharmacologically active moieties, it may be possible to develop single molecules that can interact with multiple biological targets.

For example, the synthesis of thiazole (B1198619) derivatives from pyrazole-1-carbothioamides has already been demonstrated. aabu.edu.joresearchgate.net Thiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. Future work could explore the conjugation of the this compound core with other heterocyclic systems known for their therapeutic properties, such as triazoles, oxadiazoles, or pyridines. This molecular hybridization approach could lead to the development of novel agents with enhanced efficacy or a broader spectrum of activity, potentially addressing complex diseases such as cancer or drug-resistant infections.

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-Dichloro-thien-3-YL)-1H-pyrazole, and how can purity be maximized during purification?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a dichlorothiophene carbonyl derivative with hydrazine or substituted hydrazines in acetic acid generates the pyrazole core . Purification often involves recrystallization from ethanol or acetone to yield colorless crystals (63% yield reported). Column chromatography (silica gel, cyclohexane/ethyl acetate) is recommended for removing byproducts, with purity confirmed via HPLC or NMR .

Q. How can regioselectivity be controlled during the formation of the pyrazole ring when using substituted thiophene precursors?

Methodological Answer: Regioselectivity depends on the electron-withdrawing/donating effects of substituents on the thiophene ring. For example, 2,5-dichloro substitution directs cyclization to the 3-position due to steric and electronic effects. Solvent polarity (e.g., acetic acid vs. DMF) and temperature (reflux at 110°C vs. room temperature) also influence regiochemical outcomes .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in pyrazole derivatives?

Methodological Answer:

- NMR: H and C NMR identify substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm). NOESY confirms spatial proximity of aromatic protons.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H] at m/z 284.8) .

- X-ray Diffraction: Resolves tautomeric forms and confirms bond angles (e.g., dihedral angles between pyrazole and thienyl rings: 10.7°–41.5°) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its biological activity, and how can these forms be stabilized for study?

Methodological Answer: Tautomerism arises from proton exchange between pyrazole N1 and N2 atoms, creating distinct 1H- and 2H- forms. Stabilization methods:

- Crystallization: Slow evaporation from DMF/acetone yields crystals with coexisting tautomers (observed in related pyrazoles) .

- pH Control: Acidic conditions favor the 1H-tautomer, while basic conditions stabilize the 2H-form.

Biological implications include altered binding affinities to enzyme active sites (e.g., kinase inhibitors) due to tautomer-specific hydrogen bonding .

Q. What non-covalent interactions dominate the solid-state packing of this compound, and how do they affect its physicochemical properties?

Methodological Answer:

- π-π Stacking: Thienyl and pyrazole rings form stacked dimers (centroid separation: ~3.58 Å), enhancing thermal stability (m.p. 471–474 K) .

- Hydrogen Bonding: N–H⋯N interactions (2.8–3.0 Å) create 3D networks, influencing solubility and crystallinity .

- Halogen Bonding: Chlorine atoms participate in C–Cl⋯π interactions, affecting crystal morphology .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on biological targets like JAK2/BRD4?

Methodological Answer:

- Substituent Screening: Replace the dichlorothienyl group with electron-deficient (e.g., trifluoromethyl) or electron-rich (e.g., methoxy) moieties to modulate lipophilicity (logP) and target binding .

- Biological Assays: Use kinase inhibition assays (IC values) and molecular docking to correlate substituent effects with activity. For example, 3-trifluoromethyl analogs show enhanced JAK2 inhibition due to hydrophobic pocket interactions .

Q. What experimental and computational strategies address contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

- Metabolic Stability Testing: Incubate with liver microsomes to identify metabolites (e.g., oxidative dechlorination) that reduce in vivo efficacy .

- MD Simulations: Model binding dynamics under physiological conditions (e.g., solvation effects) to explain discrepancies between enzyme assays and cell-based studies .

Q. How can regiochemical byproducts from dichlorothiophene precursors be minimized during scale-up?

Methodological Answer:

- Precursor Design: Use 2,5-dichlorothiophene-3-carboxaldehyde to avoid competing reaction pathways.

- Catalysis: CsCO or Pd-mediated coupling improves regioselectivity (reported in triazole syntheses) .

- Process Monitoring: In-line FTIR tracks intermediate formation, enabling real-time adjustments .

Methodological Considerations

Q. Safe Handling of Hazardous Intermediates (e.g., Dichlorothiophene Derivatives)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.